4-Chloro-5-methylisoxazol-3(2H)-one
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Overview
Description
4-Chloro-5-methylisoxazol-3(2H)-one is a chemical compound with the molecular formula C4H4ClNO2 It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylisoxazol-3(2H)-one typically involves the reaction of 4-chloro-5-methylisoxazole with an appropriate oxidizing agent. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized isoxazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds.
Scientific Research Applications
4-Chloro-5-methylisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylisoxazol-3-ylamine: A related compound with an amine group instead of a ketone.
5-Methylisoxazol-3(2H)-one: Lacks the chlorine atom present in 4-Chloro-5-methylisoxazol-3(2H)-one.
4-Chloroisoxazol-3(2H)-one: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group on the isoxazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
31554-94-6 |
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Molecular Formula |
C4H4ClNO2 |
Molecular Weight |
133.53 g/mol |
IUPAC Name |
4-chloro-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
InChI Key |
SPNMIOXIRGNFJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NO1)Cl |
Canonical SMILES |
CC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
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